CDK9/HDAC1/HDAC3-IN-1

Description

Properties

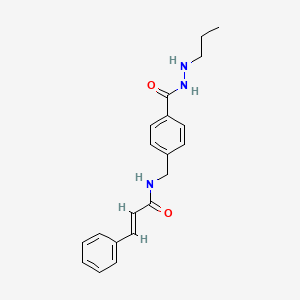

IUPAC Name |

(E)-3-phenyl-N-[[4-(propylaminocarbamoyl)phenyl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-2-14-22-23-20(25)18-11-8-17(9-12-18)15-21-19(24)13-10-16-6-4-3-5-7-16/h3-13,22H,2,14-15H2,1H3,(H,21,24)(H,23,25)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZUZIALEUTHIU-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dual CDK9/HDAC1/HDAC3 Inhibition: A Technical Guide to the Mechanism of Action of Compound 8e

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The concurrent inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Class I Histone Deacetylases (HDACs), specifically HDAC1 and HDAC3, represents a promising therapeutic strategy in oncology. This dual-pronged approach targets both the transcriptional machinery driving oncogene expression and the epigenetic regulation of tumor suppressor genes. This technical guide provides an in-depth analysis of the mechanism of action of a novel 2-aminopyridine-based dual inhibitor, compound 8e , which has demonstrated potent and selective inhibition of CDK9 and HDAC1, leading to significant antitumor activity in both in vitro and in vivo models of cancer.

Introduction: The Rationale for Dual CDK9 and HDAC Inhibition

CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a key step in transcriptional elongation. In many cancers, there is a high dependency on the continuous transcription of anti-apoptotic proteins and oncogenes, making CDK9 an attractive therapeutic target.[1] Inhibition of CDK9 has been shown to suppress the proliferation of malignant cells.[1]

HDACs, particularly the Class I enzymes HDAC1 and HDAC3, are epigenetic regulators that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In cancer, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to the re-expression of these critical genes and subsequent cell cycle arrest and apoptosis.

The combination of CDK and HDAC inhibitors has been shown to have a synergistic effect in suppressing cancer cell proliferation.[1][2] This provides a strong rationale for the development of single-molecule dual inhibitors that can simultaneously target both pathways, potentially leading to improved efficacy and a better safety profile compared to combination therapies.

Compound 8e: A Potent Dual Inhibitor of CDK9 and HDAC1

Compound 8e is a novel 2-aminopyridine-based derivative identified as a potent dual inhibitor of CDK9 and HDAC1.[1] Its activity against HDAC3 is also relevant due to the high homology and frequent co-expression of HDAC1 and HDAC3 in cancer cells.

Enzymatic and Cellular Potency

The inhibitory activity of compound 8e has been quantified against its primary targets and in various cancer cell lines.

| Target/Cell Line | IC50/EC50 (nM) | Assay Type |

| Enzymatic Activity | ||

| CDK9 | 88.4 | Enzymatic Assay |

| HDAC1 | 168.9 | Enzymatic Assay |

| Cellular Antiproliferative Activity | ||

| MV-4-11 (Acute Myeloid Leukemia) | Not explicitly provided, but significant apoptosis and cell cycle arrest observed. | Cell-based assays |

| Other Hematological and Solid Tumor Cells | Potent antiproliferative capacities reported. | Cell-based assays |

| Data summarized from a primary research publication.[1] |

Core Mechanism of Action

The anticancer activity of compound 8e stems from its simultaneous inhibition of CDK9 and HDAC1/3, leading to a multi-faceted attack on cancer cell survival and proliferation.

Transcriptional Repression via CDK9 Inhibition

By inhibiting CDK9, compound 8e prevents the phosphorylation of RNA Polymerase II, which is essential for the transcriptional elongation of short-lived oncoproteins and anti-apoptotic factors such as Mcl-1 and MYC.[2] This leads to a rapid decrease in the levels of these critical survival proteins, pushing the cancer cell towards apoptosis.

Epigenetic Reactivation via HDAC Inhibition

The inhibition of HDAC1 and HDAC3 by compound 8e results in the accumulation of acetylated histones, leading to a more open chromatin structure. This facilitates the re-expression of silenced tumor suppressor genes, such as p21, which in turn can induce cell cycle arrest and apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

The dual inhibition of CDK9 and HDACs culminates in the potent induction of apoptosis and cell cycle arrest. In the MV-4-11 acute myeloid leukemia cell line, treatment with compound 8e resulted in a significant increase in apoptosis and arrest in the S phase of the cell cycle.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dual CDK9/HDAC Inhibition

Caption: Dual inhibition of CDK9 and HDAC1/3 by Compound 8e.

Experimental Workflow for In Vivo Efficacy

Caption: Experimental workflow for in vivo tumor growth inhibition studies.

Detailed Experimental Protocols

The following are representative protocols based on the methodologies described for the characterization of compound 8e and similar dual inhibitors.[1]

In Vitro Kinase and HDAC Inhibition Assays

-

CDK9/Cyclin T1 Kinase Assay: The inhibitory activity against CDK9 is typically measured using a radiometric assay with a peptide substrate. The reaction mixture includes recombinant CDK9/Cyclin T1 enzyme, the substrate peptide, and [γ-³³P]ATP. The reaction is initiated by the addition of ATP and incubated at room temperature. The amount of incorporated radiolabel is then quantified using a scintillation counter. IC50 values are calculated from the dose-response curves.

-

HDAC1 Fluorometric Assay: The activity of HDAC1 is assessed using a fluorogenic substrate. The assay is performed in a buffer containing the HDAC1 enzyme and the test compound. The reaction is initiated by the addition of the substrate and incubated at 37°C. A developer solution is then added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a microplate reader. IC50 values are determined from the inhibitor concentration-response curves.

Cell-Based Assays

-

Cell Proliferation Assay: Cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo. EC50 values are calculated from the resulting dose-response curves.

-

Apoptosis Assay: The induction of apoptosis is quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Cells are treated with the compound for a defined time, then harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometric analysis.

-

Cell Cycle Analysis: Cells are treated with the compound, harvested, and fixed in ethanol. The fixed cells are then treated with RNase A and stained with PI. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.

In Vivo Antitumor Efficacy Study

-

Xenograft Model: A human cancer cell line (e.g., MV-4-11) is subcutaneously implanted into immunodeficient mice. When the tumors reach a specified volume, the mice are randomized into treatment and control groups.

-

Drug Administration: The test compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volume and body weight are measured regularly throughout the study. The antitumor efficacy is typically expressed as the T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group) as a percentage.

Conclusion and Future Directions

Compound 8e exemplifies a promising class of dual CDK9 and HDAC inhibitors with potent anticancer activity. The mechanism of action, involving simultaneous transcriptional repression of oncogenes and epigenetic reactivation of tumor suppressor genes, provides a strong rationale for its further development. Future studies should focus on a more detailed characterization of its effects on the broader transcriptome and epigenome, as well as its pharmacokinetic and pharmacodynamic properties in more advanced preclinical models. The development of such dual-acting agents holds significant promise for the treatment of various hematological malignancies and solid tumors, particularly those that have developed resistance to single-agent therapies.

References

The Cutting Edge of Cancer Therapy: A Technical Guide to the Discovery and Development of Dual CDK9 and HDAC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of oncology, the pursuit of therapeutic agents with enhanced efficacy and the ability to overcome resistance mechanisms is paramount. A promising strategy that has gained significant traction is the development of dual-target inhibitors. This technical guide provides an in-depth exploration of the discovery and development of a novel class of anti-cancer agents: dual inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylases (HDACs). By simultaneously targeting two critical pathways involved in cancer cell proliferation, survival, and gene expression, these compounds offer the potential for synergistic anti-tumor activity. This document details the scientific rationale, key preclinical data, and comprehensive experimental protocols to serve as a vital resource for researchers and drug development professionals in this burgeoning field.

Introduction: The Rationale for Dual CDK9 and HDAC Inhibition

Cancer is a multifaceted disease characterized by the dysregulation of numerous cellular processes. Two key players in tumorigenesis are transcriptional control and epigenetic modifications.

Cyclin-Dependent Kinase 9 (CDK9): The Gatekeeper of Transcriptional Elongation

CDK9 is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[1] P-TEFb plays a pivotal role in stimulating productive gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position.[1][2] This phosphorylation event releases RNAPII from a paused state at the promoter-proximal region of genes, allowing for transcriptional elongation to proceed.[2] Many cancers are dependent on the continuous high-level expression of short-lived anti-apoptotic proteins (e.g., MCL-1, c-Myc) and pro-survival factors, making them particularly vulnerable to the inhibition of CDK9.[1][3]

Histone Deacetylases (HDACs): Epigenetic Regulators and Beyond

HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[4] Deacetylation of histones leads to a more condensed chromatin structure, generally resulting in transcriptional repression.[4] In many cancers, HDACs are overexpressed and contribute to the silencing of tumor suppressor genes.[5] HDAC inhibitors (HDACis) promote a more open chromatin state, leading to the re-expression of these silenced genes.[4] Furthermore, HDACis can induce cell cycle arrest, differentiation, and apoptosis through the acetylation of non-histone proteins involved in these critical cellular processes.[6]

The Synergistic Potential of Dual Inhibition

The rationale for developing dual CDK9 and HDAC inhibitors lies in the potential for synergistic anti-cancer effects. CDK9 inhibition directly suppresses the transcription of key oncogenes and survival factors, while HDAC inhibition reactivates tumor suppressor genes and induces cell cycle arrest and apoptosis through multiple mechanisms. The combination of these two modes of action is anticipated to result in a more profound and durable anti-tumor response and potentially overcome resistance to single-agent therapies.

Preclinical Data: Quantitative Analysis of Dual CDK9/HDAC Inhibitors

The development of potent and selective dual CDK9/HDAC inhibitors is an active area of research. A number of compounds with diverse chemical scaffolds have been reported, with varying inhibitory activities against CDK9 and different HDAC isoforms. The following tables summarize the in vitro inhibitory and anti-proliferative activities of selected dual CDK9/HDAC inhibitors.

Table 1: Enzymatic Inhibitory Activity of Dual CDK9/HDAC Inhibitors

| Compound | CDK9 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Reference |

| CUDC-907 (Fimepinostat) | - | 1.7 | 5 | 1.8 | 27 | [7] |

| Compound 7c | - | - | 0.25 | - | - | [8] |

| Compound 14d | - | 70.7 | 23.1 | - | - | [9] |

| Compound 6d | 56 | 5.8 | - | - | - | [10] |

| Compound 8e | 88.4 | 168.9 | - | - | - | [11] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower value indicates greater potency. Some studies report inhibition against a panel of CDKs and HDACs, while others are more focused. The table reflects the available data from the cited sources.

Table 2: Anti-proliferative Activity of Dual CDK9/HDAC Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| CUDC-907 (Fimepinostat) | Granta 519 | B-cell Lymphoma | 7 | [7] |

| CUDC-907 (Fimepinostat) | DOHH2 | B-cell Lymphoma | 1 | [7] |

| CUDC-907 (Fimepinostat) | RPMI8226 | Multiple Myeloma | 2 | [7] |

| CUDC-907 (Fimepinostat) | OPM-2 | Multiple Myeloma | 1 | [7] |

| CUDC-907 (Fimepinostat) | Pleural Mesothelioma Cell Lines (various) | Pleural Mesothelioma | 3 - 50 | [12] |

| Compound 7c | A375 | Melanoma | - | [8] |

| Compound 14d | HCT116 | Colon Cancer | - | [9] |

| Compound 8e | MV-4-11 | Acute Myeloid Leukemia | - | [11] |

Note: IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. These values can vary depending on the cell line and the duration of treatment.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in dual CDK9 and HDAC inhibition is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for the evaluation of these inhibitors.

Signaling Pathways

Caption: Mechanism of action for dual CDK9 and HDAC inhibitors.

Experimental Workflow

Caption: A typical experimental workflow for evaluating dual CDK9/HDAC inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dual CDK9 and HDAC inhibitors.

In Vitro CDK9 Kinase Assay (ADP-Glo™ Format)

Objective: To determine the in vitro inhibitory activity of a compound against recombinant CDK9/Cyclin T1.

Principle: This luminescent kinase assay measures the amount of ADP produced from the kinase reaction. The amount of ADP is converted into ATP, which is then used by luciferase to generate a light signal that is proportional to the kinase activity.[13][14]

Materials:

-

Recombinant human CDK9/Cyclin T1 (active enzyme)

-

Kinase substrate (e.g., CDK7/9tide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound dissolved in 100% DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in 100% DMSO. A 10-point, 3-fold dilution series starting from 1 mM is a common starting point.

-

Further dilute the compound series in Kinase Assay Buffer to a 4x final assay concentration. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare a 4x solution of CDK9/Cyclin T1 enzyme in Kinase Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare a 2x solution of the kinase substrate and ATP in Kinase Assay Buffer. A common ATP concentration to use is 10 µM.[13]

-

-

Assay Plate Setup:

-

To the wells of a 384-well plate, add 2.5 µL of the 4x test compound dilutions.

-

Include positive control wells (with DMSO vehicle) and blank wells (no enzyme).

-

-

Kinase Reaction:

-

Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blanks.

-

Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.

-

Cover the plate and incubate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[13]

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the average signal from the blank wells from all other measurements.

-

Calculate the percent inhibition for each compound concentration relative to the positive controls (0% inhibition) and blank controls (100% inhibition).

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Cellular HDAC Activity Assay (Fluorometric)

Objective: To measure the inhibitory effect of a compound on HDAC enzyme activity within cells.

Principle: This assay utilizes a cell-permeable substrate that is deacetylated by intracellular HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be measured. The fluorescence intensity is inversely proportional to HDAC inhibition.[15][16]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Test compound dissolved in DMSO

-

HDAC Cell-Based Activity Assay Kit (containing cell-permeable substrate, developer, and lysis buffer)

-

Black, clear-bottom 96-well plates

-

Fluorometer or plate reader with appropriate excitation and emission filters (e.g., Ex/Em = 340-360/440-460 nm)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Treat the cells with the compound dilutions for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

-

-

Assay Protocol:

-

Aspirate the culture medium.

-

Add 100 µL of diluted HDAC substrate to each well.

-

Incubate the plate at 37°C for a time determined by optimization (e.g., 30-60 minutes).

-

Add 50 µL of the Lysis/Developer Solution to each well.

-

Shake the plate for 1-2 minutes.

-

Incubate the plate for 15 minutes at 37°C.[15]

-

-

Data Acquisition and Analysis:

-

Read the fluorescent intensity of each well.

-

Calculate the percent HDAC activity relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percent activity against the compound concentration.

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the induction of apoptosis by a dual CDK9/HDAC inhibitor.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[17]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Test compound dissolved in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells and treat with various concentrations of the test compound for a specified time (e.g., 24-48 hours). Include a vehicle control.

-

-

Cell Harvesting:

-

For adherent cells, collect the culture medium (containing detached apoptotic cells) and detach the adherent cells using trypsin. Combine the collected medium and detached cells.

-

For suspension cells, collect the cell suspension.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

-

Western Blot Analysis for Target Engagement

Objective: To assess the effect of a dual CDK9/HDAC inhibitor on the phosphorylation of RNAPII (Ser2) and the acetylation of histones.

Principle: Western blotting is used to detect specific proteins in a sample. Inhibition of CDK9 is expected to decrease the phosphorylation of RNAPII at Ser2, while inhibition of HDACs will lead to an increase in the acetylation of histones (e.g., acetyl-Histone H3).

Materials:

-

Cancer cell line of interest

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-RNAPII (Ser2), anti-total RNAPII, anti-acetyl-Histone H3, anti-total Histone H3, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-RNAPII Ser2 or anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total protein and loading control to ensure equal loading.

-

Quantify the band intensities using image analysis software.

-

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of a dual CDK9/HDAC inhibitor in a preclinical mouse model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.[18][19]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line of interest

-

Sterile, serum-free medium or PBS

-

Matrigel® (optional)

-

Test compound

-

Vehicle for formulation

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in sterile, serum-free medium or PBS, with or without Matrigel®.

-

Inject 1 x 10⁶ to 10 x 10⁷ cells subcutaneously into the flank of each mouse.[18]

-

Monitor the mice for tumor formation.

-

-

Treatment:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the test compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

-

Administer the compound and vehicle according to a predetermined dosing schedule (e.g., daily, every other day).

-

-

Monitoring and Endpoint:

-

Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continue treatment for a specified duration or until tumors in the control group reach a maximum allowable size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

-

Assess the statistical significance of the differences in tumor growth between the groups.

-

Monitor body weight as an indicator of toxicity.

-

Conclusion and Future Directions

The dual inhibition of CDK9 and HDACs represents a compelling and innovative strategy in cancer therapy. The preclinical data for several lead compounds are encouraging, demonstrating potent anti-proliferative and pro-apoptotic effects across a range of cancer types. This technical guide provides a comprehensive resource for researchers in this field, offering a detailed overview of the scientific rationale, quantitative data for key inhibitors, and robust experimental protocols for their evaluation.

Future research in this area will likely focus on the development of inhibitors with optimized potency, selectivity, and pharmacokinetic properties. Further elucidation of the complex interplay between CDK9 and HDAC signaling pathways will be crucial for identifying predictive biomarkers of response and patient populations most likely to benefit from this therapeutic approach. As our understanding of the molecular underpinnings of cancer continues to grow, dual CDK9 and HDAC inhibitors hold the promise of becoming a valuable addition to the armamentarium of anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A short overview of dual targeting HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of novel histone deacetylase1/2 (HDAC1/2) and cyclin-dependent Kinase2 (CDK2) dual inhibitors against malignant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel 9H-purin derivatives as dual inhibitors of HDAC1 and CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual HDAC and PI3K Inhibitor CUDC-907 Inhibits Growth of Pleural Mesothelioma: The Impact of Cisplatin Sensitivity and Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Phospho-RNA pol II CTD (Ser2) Polyclonal Antibody (39563) [thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Targeting of Transcriptional and Epigenetic Regulators: A Technical Guide to the Chemical Synthesis of Novel CDK9/HDAC1/HDAC3 Co-inhibitors

For Researchers, Scientists, and Drug Development Professionals

The concurrent inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Class I Histone Deacetylases (HDACs), particularly HDAC1 and HDAC3, represents a promising therapeutic strategy in oncology. This approach synergistically targets two critical pillars of cancer cell proliferation and survival: transcriptional regulation and epigenetic control. This technical guide provides an in-depth overview of the chemical synthesis, structure-activity relationships (SAR), and biological evaluation of novel co-inhibitors targeting this promising combination.

Introduction: The Rationale for Dual Inhibition

CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, plays a pivotal role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Its inhibition can lead to the downregulation of anti-apoptotic proteins and cell cycle promoters, making it an attractive target for cancer therapy.[1] Concurrently, HDAC1 and HDAC3 are critical enzymes that remove acetyl groups from histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes. The inhibition of HDACs can restore the expression of these silenced genes, inducing cell cycle arrest and apoptosis.[2]

The combination of a CDK9 inhibitor with an HDAC inhibitor has been shown to produce a synergistic anti-cancer effect.[3] The development of single molecules that can simultaneously inhibit both targets offers several advantages over combination therapies, including simplified pharmacokinetics, improved patient compliance, and potentially reduced off-target effects. The design of these dual inhibitors often involves the hybridization of known pharmacophores for each target, connected by a suitable linker.[3]

Featured Chemical Scaffolds and Quantitative Data

Recent research has focused on several chemical scaffolds for the development of potent and selective CDK9/HDAC1/HDAC3 co-inhibitors. Among the most promising are derivatives of 2-aminopyridine (B139424) and 2-aminopyrimidine. These scaffolds have demonstrated the ability to effectively engage with the ATP-binding pocket of CDK9 while also incorporating a zinc-binding group (ZBG) necessary for HDAC inhibition.

Below is a summary of the in vitro inhibitory activities of representative compounds from this class.

| Compound ID | Scaffold | Target | IC50 (nM) | Reference |

| 8e | 2-Aminopyridine | CDK9 | 88.4 | [1][2] |

| HDAC1 | 168.9 | [1][2] | ||

| HDAC3 | >20,000 | [1] | ||

| 9e | 2-Aminopyrimidine | FLT3 | 30.4 | [2][3] |

| HDAC1 | 52.4 | [2][3] | ||

| HDAC3 | 14.7 | [2][3] | ||

| CDK9 | >10,000 | [1] | ||

| 9a | 2-Aminopyrimidine | CDK9 | 1,253 | [1] |

| HDAC1 | 133.5 | [1] | ||

| HDAC3 | 37.7 | [1] | ||

| 8d | 2-Aminopyridine | CDK9 | 25.5 | [1] |

| HDAC1 | >20,000 | [1] | ||

| HDAC3 | 741.6 | [1] |

Experimental Protocols

General Synthetic Scheme for 2-Aminopyridine/Pyrimidine-Based Co-inhibitors

The synthesis of these dual inhibitors generally follows a multi-step sequence, starting from commercially available precursors. The following is a representative, generalized protocol. Specific details for individual compounds can be found in the cited literature.

Scheme 1: Generalized Synthetic Route

References

Unraveling the Dual Threat: A Technical Guide to CDK9/HDAC1/HDAC3-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology research, the pursuit of therapeutic agents with multi-faceted mechanisms of action represents a significant frontier. CDK9/HDAC1/HDAC3-IN-1 emerges as a potent dual-functional inhibitor, concurrently targeting Cyclin-Dependent Kinase 9 (CDK9) and Class I Histone Deacetylases (HDACs) 1 and 3. This technical guide provides a comprehensive overview of the epigenetic and transcriptional regulatory functions of this compound, its biochemical and cellular activities, and detailed experimental protocols for its characterization. The information presented herein is intended to empower researchers and drug development professionals in their exploration of novel anti-cancer strategies.

Core Compound Data

This compound is a small molecule inhibitor designed to simultaneously engage with key regulators of transcription and chromatin structure. Its inhibitory activities against its primary targets have been quantitatively determined, demonstrating a distinct profile of potency.

| Target | IC50 (μM) |

| CDK9 | 0.17 |

| HDAC1 | 1.73 |

| HDAC3 | 1.11 |

Table 1: Biochemical Potency of this compound. The half-maximal inhibitory concentrations (IC50) indicate the potency of the compound against its target enzymes.[1]

Mechanism of Action: A Two-Pronged Assault on Cancer Cells

The therapeutic potential of this compound lies in its ability to disrupt two critical and often interconnected pathways essential for cancer cell proliferation and survival: transcriptional regulation via CDK9 and epigenetic modulation through HDAC1 and HDAC3.

1. Transcriptional Inhibition via CDK9:

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event is essential for the elongation of transcripts of many genes, including a significant number of proto-oncogenes and anti-apoptotic proteins such as MYC and MCL-1. By inhibiting the kinase activity of CDK9, this compound prevents RNAPII-CTD phosphorylation, leading to a global downregulation of transcription of these key survival genes. This transcriptional arrest is a primary driver of the inhibitor's anti-proliferative and pro-apoptotic effects.

2. Epigenetic Reprogramming via HDAC1 and HDAC3 Inhibition:

HDAC1 and HDAC3 are Class I histone deacetylases that catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. Deacetylation of histones leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. Many tumor suppressor genes are silenced in cancer cells through this mechanism. Inhibition of HDAC1 and HDAC3 by this compound leads to histone hyperacetylation, resulting in a more relaxed chromatin state. This "open" chromatin architecture facilitates the re-expression of silenced tumor suppressor genes, such as the CDK inhibitor p21, which can induce cell cycle arrest. Furthermore, the acetylation status of numerous non-histone proteins involved in critical cellular processes like apoptosis and cell cycle progression is also modulated by HDAC inhibitors, contributing to their anti-cancer activity.

The dual inhibition of CDK9 and HDACs creates a synergistic effect. The HDACi-mediated re-expression of tumor suppressors can complement the CDK9i-induced shutdown of oncogenic transcription, leading to a more robust and durable anti-tumor response.

Figure 1: Signaling Pathway of this compound. This diagram illustrates the dual inhibitory mechanism of action.

Cellular Effects and In Vivo Activity

Consistent with its mechanism of action, this compound exhibits potent anti-cancer effects in cellular and in vivo models. The primary cellular outcomes of treatment with this dual inhibitor are the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]

-

Induction of Apoptosis: By downregulating the expression of anti-apoptotic proteins and potentially upregulating pro-apoptotic factors through epigenetic reprogramming, the compound effectively triggers programmed cell death in cancer cells.

-

G2/M Cell Cycle Arrest: The inhibition of CDK9 and the re-expression of cell cycle inhibitors like p21 disrupt the normal progression of the cell cycle, leading to an accumulation of cells in the G2 and M phases.

Furthermore, in a murine xenograft model of triple-negative breast cancer (TNBC) using MDA-MB-231 cells, this compound has been shown to inhibit tumor growth, demonstrating its potential for in vivo efficacy.[1] The compound has also shown a broad spectrum of anti-cancer activity against breast, cervical, and liver cancer cell lines.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize dual CDK9/HDAC inhibitors. While the original publication for this compound is not publicly available, these standard protocols provide a robust framework for its evaluation.

1. In Vitro Kinase and Deacetylase Inhibition Assays

-

Objective: To determine the IC50 values of the inhibitor against CDK9, HDAC1, and HDAC3.

-

Principle: These assays measure the enzymatic activity of the target proteins in the presence of varying concentrations of the inhibitor.

-

CDK9 Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay):

-

Reagents: CDK9/Cyclin T1 enzyme, fluorescently labeled ATP tracer, europium-labeled anti-tag antibody.

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the inhibitor dilutions, CDK9/Cyclin T1 enzyme, and the europium-labeled antibody.

-

Incubate for 1 hour at room temperature.

-

Add the fluorescent ATP tracer.

-

Incubate for another 30 minutes at room temperature.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

Calculate IC50 values from the dose-response curve.

-

-

-

HDAC1/HDAC3 Deacetylase Assay (Fluorometric):

-

Reagents: Recombinant human HDAC1 or HDAC3 enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (containing a protease).

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well black plate, add the inhibitor dilutions and the respective HDAC enzyme.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate for 15 minutes at room temperature.

-

Measure fluorescence (e.g., Ex/Em = 360/460 nm).

-

Calculate IC50 values from the dose-response curve.

-

-

-

2. Cell Viability Assay (MTT or CellTiter-Glo®)

-

Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.

-

Principle: These assays measure the metabolic activity of viable cells.

-

Procedure (MTT):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

-

3. Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of the inhibitor on cell cycle distribution.

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

-

Procedure:

-

Treat cancer cells with the inhibitor at various concentrations for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells to remove ethanol and resuspend in PBS containing RNase A and PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

-

-

4. Apoptosis Assay by Annexin V/PI Staining

-

Objective: To quantify the induction of apoptosis by the inhibitor.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide stains late apoptotic and necrotic cells with compromised membrane integrity.

-

Procedure:

-

Treat cells with the inhibitor for a predetermined time course (e.g., 24, 48, 72 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

-

-

5. Western Blot Analysis

-

Objective: To assess the modulation of target proteins and downstream signaling pathways.

-

Principle: This technique allows for the detection and quantification of specific proteins in cell lysates.

-

Procedure:

-

Treat cells with the inhibitor for the desired time and concentrations.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against p-RNAPII (Ser2), total RNAPII, acetylated-Histone H3, total Histone H3, cleaved PARP, MYC, MCL-1, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

-

-

Figure 2: General Experimental Workflow. This flowchart outlines the typical steps for characterizing a dual inhibitor.

Conclusion

This compound represents a promising pharmacological tool and a potential therapeutic lead compound. Its dual mechanism of action, targeting both transcriptional and epigenetic vulnerabilities of cancer cells, offers a compelling strategy to overcome the limitations of single-agent therapies. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the full therapeutic potential of this and similar dual inhibitors. As our understanding of the complex interplay between transcription and epigenetics in cancer continues to evolve, molecules like this compound will be instrumental in developing the next generation of targeted cancer therapies.

References

Synergistic Inhibition of CDK9 and Class I HDACs: A Technical Guide for Cancer Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synergistic therapeutic strategy involving the combined inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Class I Histone Deacetylases (HDACs) for cancer treatment. We delve into the molecular rationale underpinning this approach, detailing the convergent effects on transcriptional regulation and apoptosis. This document offers a compilation of quantitative data from preclinical studies, detailed experimental protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and development in this promising area of oncology.

Introduction: The Rationale for Dual Inhibition

The development of resistance to targeted therapies and the inherent heterogeneity of tumors necessitate the exploration of combination treatment strategies. The dual inhibition of CDK9 and class I HDACs has emerged as a potent anti-cancer strategy, demonstrating synergistic effects in a variety of malignancies, including melanoma and acute myeloid leukemia.[1][2]

Cyclin-Dependent Kinase 9 (CDK9): A key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[3][4] This action releases RNAPII from promoter-proximal pausing, a critical step for the elongation of transcripts of many proto-oncogenes and anti-apoptotic proteins, such as MYC and MCL-1.[5][6] Inhibition of CDK9 leads to the downregulation of these key survival proteins, thereby inducing cell cycle arrest and apoptosis.[7]

Class I Histone Deacetylases (HDACs): This class of enzymes, comprising HDAC1, 2, 3, and 8, primarily functions to remove acetyl groups from histone and non-histone proteins. Their activity generally leads to a more condensed chromatin structure, resulting in transcriptional repression.[8] In the context of cancer, HDACs are often dysregulated and contribute to the silencing of tumor suppressor genes. HDAC inhibitors (HDACis) can induce the re-expression of these silenced genes and have also been shown to affect the expression and stability of various proteins involved in cell cycle control and apoptosis.[9][10]

The synergistic effect of combining CDK9 and class I HDAC inhibitors stems from their complementary mechanisms of action, which converge to potently induce cancer cell death.

Molecular Mechanisms of Synergy

The combination of CDK9 and class I HDAC inhibitors triggers a multi-faceted attack on cancer cell survival pathways. The primary mechanisms of synergy include:

-

Convergent Downregulation of Anti-Apoptotic Proteins: A key mechanism is the robust downregulation of the anti-apoptotic protein MCL-1.[5][11] CDK9 is essential for the transcription of the MCL1 gene, and its inhibition directly reduces MCL-1 mRNA and protein levels.[5] Concurrently, HDAC inhibitors can further destabilize the MCL-1 protein and/or enhance the expression of pro-apoptotic proteins that antagonize MCL-1 function.[11][12] This dual assault on MCL-1 is a critical driver of apoptosis. Similarly, the expression of the proto-oncogene MYC is also highly dependent on CDK9 activity and can be co-repressed by HDAC inhibitors, leading to reduced cell proliferation.[13]

-

Induction of Apoptotic Cell Death: The profound decrease in anti-apoptotic proteins, coupled with the potential upregulation of pro-apoptotic factors by HDAC inhibitors, tips the cellular balance towards apoptosis.[1][2] This is evidenced by the increased cleavage of caspase-3 and its substrate, PARP, which are hallmark indicators of apoptosis.[4]

-

Enhanced Cell Cycle Arrest: Both CDK9 and HDAC inhibitors can independently induce cell cycle arrest.[1][14] Their combined action can lead to a more profound and sustained cell cycle blockade, preventing cancer cell proliferation.[1]

Quantitative Data on Synergistic Effects

The synergistic interaction between CDK9 and class I HDAC inhibitors has been quantified in various preclinical models. The following tables summarize key data from representative studies. The Combination Index (CI) is a widely used metric to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15][16]

| CDK9 Inhibitor | HDAC Inhibitor | Cancer Type | Cell Lines | Single Agent IC50 (nM) | Combination Index (CI) | Reference |

| Flavopiridol (Alvocidib) | Quisinostat | Uveal Melanoma | OMM1, MM66, OMM2.3, MEL202, MEL270 | Flavopiridol: ~100-200Quisinostat: ~10-30 | < 0.9 (Synergistic) | [4] |

| Flavopiridol (Alvocidib) | Quisinostat | Cutaneous Melanoma | 93.05, 634, A375, SK-MEL28 | Flavopiridol: ~100-300Quisinostat: ~5-25 | Synergistic | [17][18] |

| Alvocidib | Vorinostat | Acute Myeloid Leukemia (AML) | U937 | Alvocidib: ~150Vorinostat: ~1000 | Potentiation of Apoptosis | [3][19] |

| CDK Inhibitors | Panobinostat | Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | Not specified | ~10-fold increase in sensitivity to HDACi | [11] |

Note: IC50 values can vary depending on the specific assay conditions and cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the synergistic effects of CDK9 and class I HDAC inhibitors.

Cell Viability and Drug Synergy Assay (MTT Assay)

This protocol is for determining cell viability in response to single and combination drug treatments and for calculating the Combination Index (CI).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

CDK9 inhibitor and HDAC inhibitor stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]

-

Drug Treatment:

-

Prepare serial dilutions of the CDK9 inhibitor and the HDAC inhibitor in complete medium.

-

Treat cells with single agents at various concentrations and in combination at fixed or variable ratios. Include a vehicle control (e.g., DMSO).[22]

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).[22]

-

-

MTT Addition:

-

After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.[20]

-

Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[20]

-

-

Data Analysis:

Western Blotting for Apoptosis Markers

This protocol is for detecting the cleavage of caspase-3 and PARP, which are indicators of apoptosis.[23]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors[1]

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-PAGE gel.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[1]

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

-

-

Analysis: Analyze the bands corresponding to full-length and cleaved forms of caspase-3 and PARP. Use a loading control (GAPDH or β-actin) to ensure equal protein loading.[23]

Co-immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis

This protocol is to investigate the interaction between proteins of interest, for example, to see if the drug combination affects the composition of a protein complex.[24][25]

Materials:

-

Cell lysates

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody against the "bait" protein

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific to the bait protein overnight at 4°C.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting "prey" proteins.[25]

Visualizing the Synergy: Pathways and Workflows

The following diagrams, created using the DOT language, visualize the key concepts discussed in this guide.

Caption: Core signaling pathways affected by synergistic CDK9 and HDAC inhibition.

Caption: General experimental workflow for assessing drug synergy.

Caption: Logical model of the synergistic action of CDK9 and HDAC inhibitors.

Conclusion and Future Directions

The combined inhibition of CDK9 and class I HDACs represents a compelling therapeutic strategy for a range of cancers. The strong preclinical evidence for synergy, driven by convergent effects on critical cell survival and proliferation pathways, warrants further investigation. Future studies should focus on optimizing dosing and scheduling in vivo, identifying predictive biomarkers of response, and exploring the potential of this combination to overcome resistance to other targeted therapies. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising combination therapy towards clinical application.

References

- 1. origene.com [origene.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantifying drug combination synergy along potency and efficacy axes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay and Combination Index Calculation [bio-protocol.org]

- 9. Identification of a Synergistic Multi-Drug Combination Active in Cancer Cells via the Prevention of Spindle Pole Clustering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Downregulation of Mcl-1 potentiates HDACi-mediated apoptosis in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic interaction between HDAC and MCL-1 inhibitors through downregulation of BCL-XL in multiple myeloma | Haematologica [haematologica.org]

- 12. Cooperative Targets of Combined mTOR/HDAC Inhibition Promote MYC Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Phase I Trial of Vorinostat and Alvocidib in Patients with Relapsed, Refractory or Poor Prognosis Acute Leukemia, or Refractory Anemia with Excess Blasts-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. mdpi.com [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. Apoptosis western blot guide | Abcam [abcam.com]

- 23. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

In-Depth Technical Guide: Biochemical Characterization of CDK9/HDAC1/HDAC3-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical characterization of CDK9/HDAC1/HDAC3-IN-1, a dual-functional inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Class I Histone Deacetylases (HDACs). This document details the inhibitory activity, mechanism of action, and the experimental protocols utilized for its evaluation.

Core Compound Activity

This compound is a potent inhibitor of CDK9 and the class I histone deacetylases HDAC1 and HDAC3. Its dual-target nature allows it to concurrently modulate two critical pathways in cancer cell proliferation and survival: transcriptional regulation and epigenetic modification.

Data Presentation: Inhibitory Activity

The inhibitory potency of this compound against its target enzymes has been quantified through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 (μM) |

| CDK9 | 0.17 |

| HDAC1 | 1.73 |

| HDAC3 | 1.11 |

These values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that stems from the simultaneous inhibition of CDK9 and HDAC1/3.

-

CDK9 Inhibition: As a component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Inhibition of CDK9 leads to a global downregulation of transcription, particularly affecting the expression of short-lived anti-apoptotic proteins (e.g., Mcl-1) that are critical for the survival of cancer cells. This transcriptional repression ultimately pushes the cell towards apoptosis.

-

HDAC1/HDAC3 Inhibition: HDAC1 and HDAC3 are key enzymes that remove acetyl groups from histone and non-histone proteins. Their inhibition leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure. This can lead to the re-expression of silenced tumor suppressor genes. Furthermore, the acetylation status of various non-histone proteins involved in cell cycle control and apoptosis is altered, contributing to cell cycle arrest and programmed cell death.

The combined effect of CDK9 and HDAC1/3 inhibition is a potent induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells.[1] This has been demonstrated in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, and in a murine xenograft model of this cancer.[1]

Signaling Pathway Diagram

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay (CDK9)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against CDK9.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Peptide substrate (e.g., a generic CDK substrate peptide)

-

This compound (dissolved in 100% DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)

-

384-well white opaque assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in 100% DMSO. Further dilute the compound in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Reaction Setup:

-

Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the CDK9/Cyclin T1 enzyme solution to each well and briefly incubate.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vitro HDAC Inhibition Assay (HDAC1 & HDAC3)

Objective: To determine the IC50 of the compound against HDAC1 and HDAC3.

Materials:

-

Recombinant human HDAC1 and HDAC3 enzymes

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

This compound (dissolved in 100% DMSO)

-

Developer solution (containing a protease like trypsin and a positive control inhibitor like Trichostatin A)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in HDAC assay buffer.

-

Reaction Setup:

-

Add the diluted compound or assay buffer (vehicle control) to the wells of the 96-well plate.

-

Add the respective HDAC enzyme (HDAC1 or HDAC3) to each well.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Add the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent molecule. Incubate at 37°C for 15-30 minutes.

-

Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

-

Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values as described for the kinase assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cells.

Materials:

-

MDA-MB-231 human breast cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well clear, flat-bottom plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the compound.

Materials:

-

MDA-MB-231 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with the compound at various concentrations for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition: Analyze the stained cells by flow cytometry.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compound on cell cycle distribution.

Materials:

-

MDA-MB-231 cells

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Analyze the stained cells by flow cytometry to measure DNA content.

-

Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

References

Unlocking Synergistic Cancer Therapy: A Technical Guide to Target Identification and Validation for Dual CDK9/HDAC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The concurrent inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylases (HDACs) represents a promising frontier in oncology drug development. This dual-targeting strategy aims to exploit the synergistic effects of two distinct but interconnected pathways crucial for cancer cell survival and proliferation. This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and data interpretation for the successful identification and validation of dual CDK9/HDAC inhibitors.

Rationale for Dual CDK9/HDAC Inhibition: A Two-Pronged Attack on Cancer

Cancer cells are often characterized by a high degree of transcriptional addiction, relying on the continuous expression of oncogenes and anti-apoptotic proteins for their survival.[1] CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a pivotal role in this process by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), thereby releasing it from promoter-proximal pausing and enabling transcriptional elongation.[1][2] Dysregulation of CDK9 activity is a common feature in various malignancies, making it an attractive therapeutic target.[2]

Concurrently, epigenetic modifications, particularly those mediated by HDACs, are frequently altered in cancer. HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and the transcriptional repression of tumor suppressor genes.[3] Beyond histones, HDACs also deacetylate a multitude of non-histone proteins, influencing their stability and function.[3] HDAC inhibitors (HDACis) can reverse this aberrant gene silencing and induce cell cycle arrest, differentiation, and apoptosis.[3]

The rationale for dual CDK9/HDAC inhibition lies in the potential for a synergistic anti-cancer effect. By simultaneously blocking transcriptional elongation of pro-survival genes with a CDK9 inhibitor and reactivating tumor suppressor genes with an HDACi, it is possible to induce a more profound and durable apoptotic response than with either agent alone.[4] This combination can effectively shut down key survival pathways from two different angles, potentially overcoming mechanisms of resistance that may arise from single-agent therapies.

Target Identification: Finding the Dual-Action Molecule

The initial phase of discovery focuses on identifying chemical entities that can effectively bind to and inhibit both CDK9 and HDACs. This can be achieved through several screening strategies:

-

High-Throughput Screening (HTS): Large chemical libraries are screened against both CDK9 and HDAC enzymes in parallel biochemical assays to identify initial "dual-hit" compounds.

-

Structure-Based Drug Design: Leveraging the known crystal structures of CDK9 and various HDAC isoforms, computational modeling and virtual screening can be employed to design molecules with pharmacophores that can interact with the active sites of both targets.

-

Fragment-Based Screening: Small chemical fragments are screened for binding to each target individually. Hits are then linked together to generate larger, more potent dual-binding molecules.

Target Validation: Confirming On-Target Activity and Efficacy

Once potential dual inhibitors are identified, a rigorous validation process is essential to confirm their mechanism of action and therapeutic potential. This involves a tiered approach, from biochemical assays to cellular and in vivo models.

Biochemical Assays: Quantifying Target Inhibition

The first step in validation is to confirm the inhibitory activity of the compound against the purified enzymes.

Table 1: Representative Biochemical Activity of a Hypothetical Dual CDK9/HDAC Inhibitor (Compound X)

| Assay Type | Target | IC50 (nM) |

| KinaseGlo® Luminescent Kinase Assay | CDK9/Cyclin T1 | 88.4 |

| HDAC-Glo™ I/II Assay | HDAC1 | 168.9 |

| HDAC-Glo™ I/II Assay | HDAC2 | 250.0 |

| HDAC-Glo™ I/II Assay | HDAC6 | 315.5 |

IC50 values are indicative and sourced from representative literature.[5][6]

Cellular Assays: Assessing On-Target Effects in a Biological Context

Moving into a cellular environment is crucial to confirm that the inhibitor can penetrate the cell membrane, engage with its targets, and elicit the desired biological response.

Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct binding of the inhibitor to CDK9 and HDACs within intact cells. Ligand binding stabilizes the target proteins, leading to a shift in their thermal denaturation profile.[7][8]

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a standard method to determine the anti-proliferative effects of the dual inhibitor.

Table 2: Anti-proliferative Activity of Dual vs. Single Agents in MV-4-11 Acute Myeloid Leukemia Cells

| Compound | Target(s) | IC50 (nM) |

| Compound 8e (Dual Inhibitor) | CDK9/HDAC1 | 150 |

| Selective CDK9 Inhibitor | CDK9 | 450 |

| Selective HDAC1 Inhibitor | HDAC1 | 800 |

Data is illustrative and based on trends observed in publications such as[5].